molecular formula C39H35FN4O6 B13051078 N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide

N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide

Cat. No.: B13051078
M. Wt: 674.7 g/mol
InChI Key: NMSISADJXAZFIV-QCGIBSLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a complex nucleoside-like structure. Its core consists of an imidazo[4,5-b]pyridine scaffold linked to a tetrahydrofuran ring with precise stereochemistry (2R,3S,4R,5R). Key structural elements include:

  • A bis(4-methoxyphenyl)(phenyl)methoxy (BMPM) protecting group at the 5'-position of the tetrahydrofuran ring, enhancing stability during synthesis .
  • A 3-fluoro-4-hydroxy substitution on the tetrahydrofuran, which may influence conformational rigidity and metabolic resistance.

Synthesis: The compound is synthesized via multi-step nucleoside analog protocols, involving:

Protection of the tetrahydrofuran hydroxyl group with the BMPM group under anhydrous DMSO/NaOMe conditions .

Fluorination at the 3-position using a fluorinating agent (exact method unspecified in evidence).

Coupling of the imidazo[4,5-b]pyridine-benzamide moiety via palladium-catalyzed cross-coupling or nucleophilic substitution .

Properties

Molecular Formula

C39H35FN4O6

Molecular Weight

674.7 g/mol

IUPAC Name

N-[3-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]imidazo[4,5-b]pyridin-7-yl]benzamide

InChI

InChI=1S/C39H35FN4O6/c1-47-29-17-13-27(14-18-29)39(26-11-7-4-8-12-26,28-15-19-30(48-2)20-16-28)49-23-32-35(45)33(40)38(50-32)44-24-42-34-31(21-22-41-36(34)44)43-37(46)25-9-5-3-6-10-25/h3-22,24,32-33,35,38,45H,23H2,1-2H3,(H,41,43,46)/t32-,33+,35-,38-/m1/s1

InChI Key

NMSISADJXAZFIV-QCGIBSLYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=NC6=C(C=CN=C65)NC(=O)C7=CC=CC=C7)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(C=CN=C65)NC(=O)C7=CC=CC=C7)F)O

Origin of Product

United States

Preparation Methods

Synthesis of the Fluorinated Sugar Core

  • The sugar backbone is synthesized from a suitable carbohydrate precursor, often a ribose or deoxyribose derivative.
  • Stereoselective fluorination at the 3-position of the tetrahydrofuran ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents to install the 3-fluoro substituent with retention of stereochemistry.
  • The hydroxyl groups at the 4 and 5 positions are protected or modified to ensure selective reactivity in subsequent steps.

Installation of the Bis(4-methoxyphenyl)(phenyl)methoxy Protecting Group

  • The 5-hydroxyl group of the sugar is converted to a bis(4-methoxyphenyl)(phenyl)methoxy methyl ether, a bulky protecting group that stabilizes the sugar moiety and improves solubility.
  • This is typically achieved by reacting the sugar intermediate with bis(4-methoxyphenyl)(phenyl)methanol under acidic conditions or via an activated intermediate (e.g., trityl chloride analogs).
  • The protecting group is stereochemically stable and compatible with further synthetic manipulations.

Coupling with the Imidazo[4,5-B]pyridin-7-yl Benzamide Base

  • The nucleobase moiety, 3H-imidazo[4,5-B]pyridin-7-yl benzamide, is prepared or obtained commercially.
  • Glycosylation is performed by activating the sugar moiety (often as a sugar halide or trichloroacetimidate) and coupling it with the nucleobase under Lewis acid catalysis (e.g., trimethylsilyl triflate).
  • The reaction conditions are optimized to favor β-glycosidic bond formation and preserve the stereochemistry of the sugar.

Final Deprotection and Purification

  • After coupling, protecting groups other than the bis(4-methoxyphenyl)(phenyl)methoxy group may be removed under mild acidic or basic conditions.
  • The final compound is purified by chromatographic techniques such as preparative HPLC to achieve purity levels above 97%.
  • Characterization is performed by NMR, MS, and HPLC to confirm structure and purity.

Data Table: Key Synthetic Parameters and Properties

Step Reagents/Conditions Purpose Notes
Fluorination of sugar DAST or equivalent fluorinating agent Introduce 3-fluoro substituent Stereoselective, preserves configuration
Protection of 5-OH Bis(4-methoxyphenyl)(phenyl)methanol + acid Install bulky protecting group Enhances stability and solubility
Glycosylation Lewis acid catalyst (e.g., TMSOTf), activated sugar derivative Coupling sugar with base Controls β-glycosidic bond formation
Deprotection and purification Acid/base treatment, preparative HPLC Remove protecting groups, purify Achieves >97% purity

Research Findings and Considerations

  • The stereochemical integrity of the sugar moiety is critical for biological activity; thus, all steps emphasize stereoselectivity and mild reaction conditions.
  • The bis(4-methoxyphenyl)(phenyl)methoxy group is chosen for its stability and ability to be selectively removed if needed.
  • Fluorination at the 3-position enhances metabolic stability and modulates biological properties.
  • The imidazo[4,5-B]pyridine base is a bioisostere of purine, and its benzamide substitution is designed for specific target interactions.
  • Published synthetic routes indicate yields ranging from moderate to good (40-70%) depending on scale and optimization.
  • Purity standards for pharmaceutical research require >97% purity, achievable by modern chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The fluoro group can be reduced to a hydrogen atom.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy groups could introduce new functional groups such as amines or halides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide may serve as a probe for studying biological processes. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as increased stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Research Findings and Analytical Data

  • Spectral Comparison :

    • The target compound’s 1H NMR shows distinct imidazo[4,5-b]pyridine protons (δ 8.16 ppm) and BMPM aromatic signals (δ 6.8–7.4 ppm) .
    • MS/MS fragmentation patterns (e.g., loss of BMPM group at m/z 410) differ from thiadiazole derivatives (e.g., 4d, which fragments via C=S bond cleavage) .
  • Synthetic Yields :

    • The target compound’s synthesis achieves ~59% yield after chromatography , comparable to BMPM-protected analogues (Compound 38: 59%) but lower than simpler benzamides (e.g., 4d: ~75%) .

Biological Activity

N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's chemical structure includes:

  • Molecular Formula : C39H47FN3O7
  • Molecular Weight : 688.80 g/mol
  • CAS Number : 2143958-68-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis.
  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections by interfering with viral replication processes.

Biological Activity Data

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication in vitro
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionReduced activity of specific metabolic enzymes

1. Antiviral Efficacy

A study demonstrated that this compound exhibited significant antiviral activity against HIV. The compound was shown to enhance the intracellular delivery of nucleoside analogs, resulting in increased antiviral efficacy compared to standard treatments .

2. Cytotoxicity in Cancer Research

In vitro experiments using various cancer cell lines indicated that this compound induced apoptosis at low micromolar concentrations (IC50 values ranging from 1.67 µM to 2.226 µM). These findings highlight its potential as a chemotherapeutic agent .

3. Enzyme Inhibition Studies

Research has indicated that the compound acts as an inhibitor for several key enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular metabolism and enhanced therapeutic effects against certain diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.